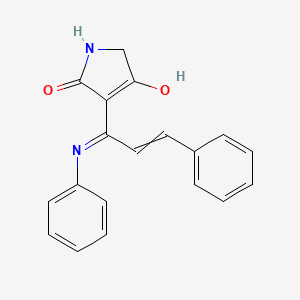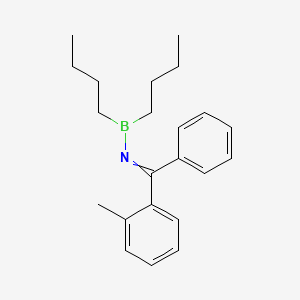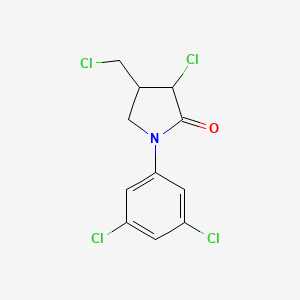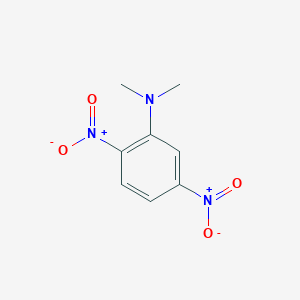
Benzenamine, N,N-dimethyl-2,5-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N,N-dimethyl-2,5-dinitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitro groups (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-2,5-dinitro- typically involves the nitration of N,N-dimethylaniline. The process begins with the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-dimethyl-2,5-dinitro- follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
Benzenamine, N,N-dimethyl-2,5-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Major Products Formed
Reduction: Formation of N,N-dimethyl-2,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of N,N-dimethyl-2,5-dinitrobenzene N-oxide.
科学的研究の応用
Benzenamine, N,N-dimethyl-2,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenamine, N,N-dimethyl-2,5-dinitro- involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with target proteins and enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
Benzenamine, N,N-dimethyl-: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 2,5-dimethyl-: Contains methyl groups instead of nitro groups, resulting in different chemical properties.
Benzenamine, 2-methyl-3,5-dinitro-: Similar structure but with a methyl group at the 2 position, affecting its reactivity and applications.
Uniqueness
Benzenamine, N,N-dimethyl-2,5-dinitro- is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
61149-61-9 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC名 |
N,N-dimethyl-2,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)8-5-6(10(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3 |
InChIキー |
KNSCTIUPHKHFTR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


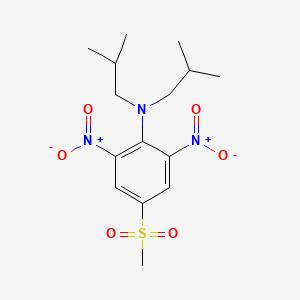
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
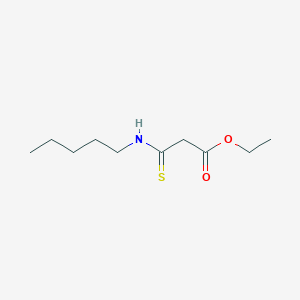
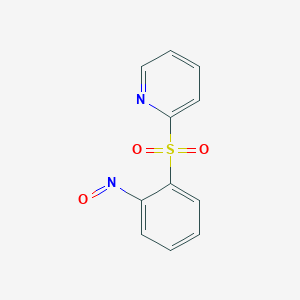

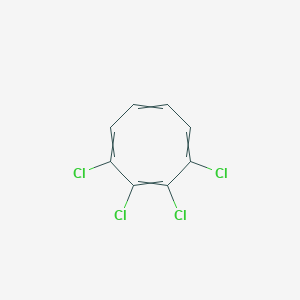
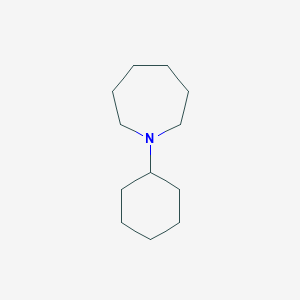
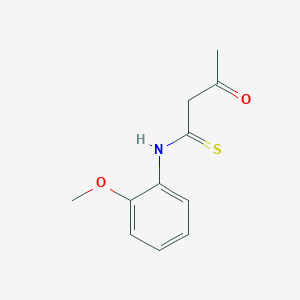
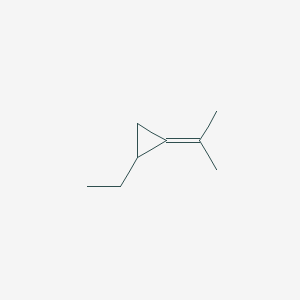
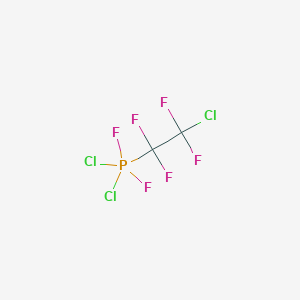
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
